molecular formula C12H22N2O2 B109196 tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 227940-72-9

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B109196
CAS No.: 227940-72-9
M. Wt: 226.32 g/mol
InChI Key: ZFVNQMTWYYKBES-UHFFFAOYSA-N
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Description

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic bispidine derivative characterized by a rigid 3,7-diazabicyclo[3.3.1]nonane scaffold. This compound is synthesized via a double Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, amines, and paraformaldehyde, as described in and . The tert-butyloxycarbonyl (Boc) group at the N-3 position enhances stability and modulates pharmacological properties. Bispidines are pharmacologically significant due to their structural mimicry of natural alkaloids, enabling interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets .

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-10(8-14)6-13-5-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVNQMTWYYKBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of a diazabicyclo compound with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazabicyclo compounds.

Scientific Research Applications

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric Michael addition reactions.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its role as a catalyst in various chemical reactions. It facilitates the formation of transition states, thereby lowering the activation energy required for the reaction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Bispidine Derivatives with Substituent Variations

Key Compounds:
  • LA-1: 3-Cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonane complexed with β-cyclodextrin (β-CD).
  • LA-2: 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane complexed with β-CD.
Property LA-1 LA-2
Substituent at N-7 Isopropoxypropyl Ethoxypropyl
LD₅₀ (mg/kg) 825 650
Local Anesthetic High efficacy Moderate efficacy
Toxicity Lowest toxicity in class Higher toxicity than LA-1

Insights : The isopropoxypropyl group in LA-1 reduces acute toxicity compared to ethoxypropyl in LA-2, highlighting the role of alkoxy chain branching in safety profiles .

Bispidines with Alternative Bicyclic Frameworks

Key Compounds:
  • TC-6683/AZD1446 : 3,7-Diazabicyclo[3.3.0]octane derivative (Targacept, Inc.).
  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Combi-Blocks QB-3492).
Property tert-Butyl 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate TC-6683/AZD1446 3,6-Diazabicyclo[3.1.1]heptane
Ring Size 9-membered (nonane) 8-membered (octane) 7-membered (heptane)
Flexibility Moderate rigidity Higher flexibility High rigidity
nAChR Affinity Nanomolar range (α4β2 subtype) Agonist for α4β2 subtype Not reported
Applications Broad SAR exploration Cognitive enhancement (rodents) Intermediate in drug discovery

Derivatives with Heteroatom Modifications

Key Compounds:
  • tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (): Oxygen substitution at C-7.
  • tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (): Ketone group at C-6.
Property 9-Oxa Derivative 7-Oxo Derivative
Functional Group Ether (C-9) Ketone (C-7)
Solubility Enhanced (hydrochloride salt) Moderate (neutral form)
Bioactivity Not reported Intermediate in synthesis

Insights : Oxygen incorporation improves solubility, whereas ketone groups serve as synthetic intermediates for further functionalization .

Pharmacological and Toxicological Comparisons

nAChR Affinity and Selectivity

Bispidine derivatives exhibit subtype-specific nAChR interactions:

  • This compound: Displays nanomolar affinity for α4β2 nAChRs, making it a candidate for neurological disorders .
  • HBA-Modified Derivatives : Carboxamides and sulfonamides attached to the bispidine scaffold show variable affinities (e.g., picomolar to micromolar), dependent on substituent electronic properties .

Toxicity Mitigation via β-Cyclodextrin Complexation

Complexation with β-CD reduces toxicity and enhances bioavailability:

  • LA-1/β-CD Complex : LD₅₀ increases from 650 mg/kg (free) to 825 mg/kg (complexed) .
  • Bispidine/Imidazole Complexes : β-CD encapsulation improves water solubility and seed germination activity in agricultural applications .

Biological Activity

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 227940-72-9) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptor (nAChR) interactions and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 227940-72-9
  • MDL Number : MFCD17016673

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with nAChRs, which are critical in various neurological processes and are implicated in several diseases.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that derivatives of the diazabicyclo[3.3.1]nonane scaffold can selectively interact with different nAChR subtypes, notably α4β2 and α3β4. The introduction of functional groups such as carboxamides enhances the affinity and selectivity for these receptors.

  • Affinity Data :
    • The parent compound exhibits a Ki value of approximately 600 nM for the α4β2 subtype.
    • Modifications, such as adding benzyl groups, can significantly lower this value to as low as 45 nM for certain derivatives .

Study on Selective Agonism

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various diazabicyclo compounds, revealing that small alkyl substituents on the nitrogen atoms lead to stronger agonistic profiles at nAChRs compared to larger aryl groups .

In Vivo Studies

In vivo experiments demonstrated that certain derivatives effectively reduced tumor growth in models of triple-negative breast cancer (TNBC). For instance:

  • A compound related to tert-butyl 3,7-diazabicyclo[3.3.1]nonane exhibited significant inhibitory effects on MDA-MB-231 cells with IC50 values around 0.126 μM, indicating potent anticancer activity .

Comparative Efficacy

The efficacy of these compounds was compared against standard chemotherapeutics like 5-Fluorouracil (5-FU). The diazabicyclo derivatives showed a better selectivity index and enhanced apoptosis induction in cancer cells .

Data Tables

CompoundKi (nM)IC50 (μM)Effect on MDA-MB-231
tert-butyl 3,7-diazabicyclo[3.3.1]nonane600--
Benzyl derivative450.126Significant
Standard (5-FU)-17.02Control

Q & A

Q. What are the key synthetic routes for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?

The synthesis typically involves a double Mannich reaction starting from tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde under acidic conditions. This forms the bicyclic core, followed by esterification to introduce the tert-butyl group . Critical steps include:

  • Reaction optimization : Temperature control (60–80°C) and catalyst selection (e.g., acetic acid) to improve yields (38–66%) .
  • Purification : Recrystallization or flash chromatography to isolate the product in ≥95% purity .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹³C NMR : Signals at ~214 ppm confirm the carbonyl group in intermediates. Post-reduction, methylene carbons appear at 27–34 ppm, indicating successful synthesis of the bicyclic scaffold .
    • ¹H NMR : Vicinal coupling constants (e.g., J = 8–12 Hz) confirm the chair-chair conformation of the bicyclic ring .
  • IR spectroscopy : Absorption bands at 1736–1737 cm⁻¹ (C=O stretch) and 1117–1119 cm⁻¹ (ether linkage) validate functional groups .

Q. What are the recommended storage and handling protocols?

  • Storage : Keep at 2–8°C in a tightly sealed, dry container protected from light to prevent degradation .
  • Handling : Use gloves, respiratory protection, and avoid electrostatic discharge. Spills should be vacuumed and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the chair-chair conformation influence reactivity and biological activity?

The chair-chair conformation stabilizes the bicyclic scaffold, enabling precise interactions with biological targets like nicotinic acetylcholine receptors (nAChRs). This conformation enhances:

  • Subtype selectivity : Flexibility of substituents (e.g., aromatic groups) improves binding to α4β2 nAChR subtypes .
  • Metabolic stability : Reduced ring strain minimizes unwanted oxidation or hydrolysis .

Q. What strategies address low synthetic yields in Mannich-based routes?

Yield discrepancies (e.g., 38% vs. 66% in similar reactions) arise from:

  • Reaction medium : Methanol or 2-propanol/water mixtures improve solubility of intermediates .
  • Catalyst choice : Acetic acid vs. stronger acids can alter reaction kinetics and byproduct formation .
  • Post-reduction steps : Wolff-Kishner reduction under inert atmosphere increases purity by minimizing side reactions .

Q. How can substituent modifications impact pharmacological properties?

Introducing substituents via acyclic H-bond acceptor (HBA) motifs (e.g., carboxamides) alters:

  • Binding affinity : Bulky groups (e.g., benzyl) enhance α4β2 nAChR selectivity but reduce water solubility .
  • ADMET profiles : Ethoxypropyl chains improve metabolic stability but may increase cytotoxicity .

Critical Analysis of Contradictions

  • Yield variability : Higher yields in methanol vs. 2-propanol/water suggest solvent polarity impacts intermediate stability .
  • Conformational flexibility : While chair-chair dominates in solution, boat conformers may form under high-temperature conditions, affecting reactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

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